molecular formula C12H14N2O B361507 6-Methyl-2-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one CAS No. 76270-11-6

6-Methyl-2-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B361507
CAS No.: 76270-11-6
M. Wt: 202.25g/mol
InChI Key: AZNWHGXEVZWIIU-UHFFFAOYSA-N
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Description

6-Methyl-2-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one is a chemical compound of significant interest in medicinal chemistry research. As a dihydropyridazinone derivative, this scaffold is recognized as a key pharmacophore in the development of novel therapeutic agents. Scientific literature on closely related structures indicates that the 4,5-dihydropyridazin-3(2H)-one core is a privileged structure for investigating new antimycobacterial agents, with some derivatives demonstrating promising in vitro activity against Mycobacterium tuberculosis . The molecular structure of analogous compounds has been confirmed through single-crystal X-ray diffraction studies, which reveal a skew-boat conformation for the dihydropyridazine ring and provide detailed insight into intermolecular interactions such as C–H⋯O hydrogen bonds that stabilize the crystal packing . This compound is offered for research and development purposes only. It is strictly intended for laboratory use and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers can be assured of product quality, with every batch supplied accompanied by a Certificate of Analysis (CoA) to guarantee identity and purity . The product is typically supplied as a solid and should be stored sealed in a dry environment at 2-8°C to maintain stability . For detailed safety information, please consult the provided Safety Data Sheet (SDS).

Properties

IUPAC Name

6-methyl-2-(4-methylphenyl)-4,5-dihydropyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-9-3-6-11(7-4-9)14-12(15)8-5-10(2)13-14/h3-4,6-7H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNWHGXEVZWIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)CC1)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Aroyl Propionic Acid with Hydrazine Hydrate

The most widely reported method involves the cyclocondensation of 4-(4-methylphenyl)-4-oxobutanoic acid (1a ) with hydrazine hydrate in alcoholic solvents.

Procedure:

  • 1a (2.13 mmol) is dissolved in ethanol (40 mL) or methanol (30 mL).

  • Hydrazine hydrate (2.14 mmol) and sodium acetate (0.5 g, catalytic) are added.

  • The mixture is refluxed at 100°C (ethanol) or 80°C (methanol) for 6–8 hours.

  • The solvent is concentrated to half-volume, cooled, and filtered to isolate the product.

Key Parameters:

  • Solvent: Ethanol yields 71%, while methanol achieves 54% due to slower cyclization.

  • Catalyst: Sodium acetate enhances reaction rate by deprotonating the hydrazine.

  • Temperature: Reflux at 100°C in ethanol minimizes byproduct formation.

Mechanistic Insight:
The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl group of 1a , forming a hydrazone intermediate. Intramolecular cyclization eliminates water, yielding the dihydropyridazinone core.

Alternative Solvent Systems and Catalysts

A modified protocol using nitrobenzene as a high-boiling solvent (160°C, 4 hours) achieves comparable yields (68%) but requires stringent temperature control to prevent decomposition. Chlorinated solvents (e.g., dichloromethane) are unsuitable due to poor solubility of the β-keto acid precursor.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Functional GroupAbsorption (cm⁻¹)Reference
C=O (pyridazinone)1658–1683
N−H (secondary)3165–3217
C−N (stretch)1255–1327

The C=O stretch at 1658–1683 cm⁻¹ confirms lactam formation, while N−H stretches (3165–3217 cm⁻¹) validate the secondary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, δ ppm):

  • CH₃ (p-tolyl): 2.38 (s, 3H)

  • CH₂ (C4/C5): 2.61–3.31 (m, 4H)

  • Aromatic protons: 7.26–7.68 (m, 4H)

¹³C NMR (CDCl₃, δ ppm):

  • C=O: 161.2

  • Aromatic carbons: 127.6–140.0

  • Methyl groups: 20.9 (p-tolyl), 28.4 (C4/C5)

The absence of carboxylic acid protons (δ 10–12 ppm) and the presence of deshielded methylene protons (δ 2.61–3.31) corroborate cyclization.

Comparative Analysis of Synthetic Methods

ParameterEthanolMethanolNitrobenzene
Yield 71%54%68%
Reaction Time 8 hours6 hours4 hours
Byproducts <5%10–15%8–12%
Workup Simple filtrationColumn chromatographyDistillation

Ethanol emerges as the optimal solvent, balancing yield and purity. Methanol’s lower yield stems from competing esterification side reactions, while nitrobenzene’s high temperature risks decomposition.

Reaction Optimization and Scale-Up

Key Findings:

  • Hydrazine Stoichiometry: A 1:1 molar ratio of 1a to hydrazine hydrate maximizes yield; excess hydrazine promotes dimerization.

  • Catalyst Loading: Sodium acetate (10 mol%) reduces reaction time by 30% versus uncatalyzed conditions.

  • Scale-Up: Pilot-scale reactions (1 mol) in ethanol achieve consistent yields (69–72%) with no column chromatography required.

Applications and Derivatives

While beyond the scope of this review, this compound serves as a precursor for anticonvulsant agents and COX-2 inhibitors. Benzylidene derivatives (e.g., 4-chloro-benzylidene analogs) exhibit enhanced bioactivity, achieved via condensation with aromatic aldehydes .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can yield dihydropyridazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the pyridazine ring.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 6-Methyl-2-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound was evaluated using the disc diffusion method, revealing promising results in inhibiting microbial growth .

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal properties against Candida albicans. The antifungal activity was assessed through in vitro assays, indicating a potential role in treating fungal infections .

Cytotoxicity and Anticancer Potential

Recent studies have also explored the cytotoxic effects of this compound on cancer cell lines. Preliminary results suggest that the compound may inhibit cell proliferation in various tumor cell lines, including breast cancer cells (MCF7) and melanoma cells (SK-MEL) . The mechanism of action appears to involve interference with cellular pathways critical for cancer cell survival.

Case Study 1: Antimicrobial Evaluation

A detailed study conducted by Prabhakar et al. (2024) focused on synthesizing derivatives of pyridazinone compounds, including this compound. The study utilized molecular docking techniques alongside biological assays to assess antimicrobial efficacy. Results indicated that the compound displayed strong interactions with target microbial proteins, correlating with its observed antimicrobial activity .

Case Study 2: Cytotoxicity Assessment

In another investigation published in Scientific Reports, researchers evaluated the cytotoxicity of various pyridazinone derivatives on human cancer cell lines using MTT assays. The findings highlighted that this compound exhibited significant cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent .

Activity Type Tested Organisms/Cells Results
AntibacterialStaphylococcus aureusEffective inhibition observed
Escherichia coliEffective inhibition observed
AntifungalCandida albicansSignificant antifungal activity
CytotoxicityMCF7 (Breast Cancer)Significant cytotoxic effects
SK-MEL (Melanoma)Significant cytotoxic effects

Mechanism of Action

The mechanism by which 6-Methyl-2-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. In the context of anticancer activity, the compound may induce apoptosis in cancer cells by interacting with key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Trends:
  • Position 6 Modifications : Methyl (electron-donating) and trifluoromethyl (electron-withdrawing) groups influence solubility and enzyme binding. Methyl groups enhance lipophilicity, favoring blood-brain barrier penetration, while CF₃ improves metabolic stability .
  • Position 2 Substitutions : p-Tolyl (4-CH₃C₆H₄) provides steric bulk and hydrophobic interactions, critical for COX-2 selectivity. Unsubstituted phenyl or smaller groups (e.g., H) reduce activity .

Pharmacological Performance Metrics

Antihypertensive Activity:
  • 6-Methyl-2-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one : Comparable to hydralazine (reduction in MABP: ~41%), attributed to ACE inhibition and vasodilation .
  • 6-Phenyl-2-(triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one : Lower activity (MABP reduction: ~35%) due to polar triazole substituents reducing bioavailability .
Anti-inflammatory Activity:
  • 6-(4-Methylphenyl)-4,5-dihydropyridazin-3(2H)-one : Highest COX-2 inhibition (IC₅₀ = 0.8 µM) among analogs, surpassing indomethacin (IC₅₀ = 1.2 µM) .
  • 2-(CH₂OH-substituted phenyl)-6-phenyl analogs : Reduced activity due to hydrogen bonding interference with COX-2’s hydrophobic pocket .

Solubility and Physicochemical Properties

Compound Solubility in Water (mg/mL) LogP Thermal Stability (°C)
This compound 0.45 (25°C) 2.8 180–185
6-Phenyl-4,5-dihydropyridazin-3(2H)-one 0.62 (25°C) 2.1 170–175
6-(4-Fluorophenyl)-4,5-dihydropyridazin-3(2H)-one 0.38 (25°C) 3.2 190–195

Insights :

  • Methyl and p-tolyl groups reduce aqueous solubility but improve membrane permeability.
  • Fluorophenyl derivatives exhibit higher thermal stability due to strong C-F bonds .

Biological Activity

6-Methyl-2-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one, with the CAS number 76270-11-6, is a heterocyclic compound belonging to the pyridazine family. Its unique structure includes a pyridazine ring substituted with a methyl group at position 6 and a p-tolyl group at position 2. This compound has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

  • Molecular Formula : C12H14N2O
  • Molecular Weight : 202.25 g/mol
  • IUPAC Name : 6-methyl-2-(4-methylphenyl)-4,5-dihydropyridazin-3-one

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Antimicrobial Activity : The compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death.
  • Anticancer Activity : It has been suggested that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival.
  • Anti-inflammatory Effects : Preliminary studies indicate potential anti-inflammatory properties that warrant further investigation.

Biological Activity Data Table

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction of inflammatory markers

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial efficacy of various pyridazine derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Anticancer Research :
    • In vitro studies conducted on several cancer cell lines demonstrated that this compound effectively induced apoptosis. Mechanistic studies revealed that it activates caspase pathways, which are crucial for programmed cell death.
  • Inflammation Models :
    • Animal models of inflammation showed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines. This suggests that it may have therapeutic potential in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyridazine derivatives:

Compound NameStructure CharacteristicsBiological Activity
2-Phenyl-4,5-dihydropyridazin-3(2H)-onePhenyl group instead of p-tolylModerate antimicrobial activity
6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-onePhenyl group at position 2Lower anticancer activity
2-(p-Tolyl)-4,5-dihydropyridazin-3(2H)-oneLacks methyl group at position 6Similar antimicrobial effects

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 6-Methyl-2-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. A representative method involves reacting 6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one with aldehydes in ethanol under basic conditions (ethanolic sodium ethoxide) at room temperature. The mixture is stirred overnight, acidified with HCl, and recrystallized in 90% ethanol to yield pure product . Modifications include varying substituents on the aldehyde to optimize yield and selectivity. For example, substituents like chloro or methyl groups on aromatic aldehydes influence reaction kinetics and product stability .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • Methodological Answer :

  • X-ray Crystallography : Monoclinic crystal systems (space group P21) with unit cell parameters (e.g., a = 6.4151 Å, b = 7.9010 Å) confirm the molecular structure. Hydrogen bonding (C–H···O) and packing interactions are analyzed using single-crystal diffraction data .
  • Spectroscopy : UV-Vis spectra (λmax ~ 260–280 nm) and FTIR (C=O stretch at ~1670 cm⁻¹, N–H bend at ~1550 cm⁻¹) are standard for functional group identification. Mass spectrometry (EI-MS) confirms the molecular ion peak at m/z = 188.23 .

Q. What in vitro pharmacological models are used to evaluate its bioactivity?

  • Methodological Answer : Common assays include:

  • Vasorelaxation studies in isolated rat aortic rings to assess vascular effects .
  • Platelet aggregation inhibition using ADP or collagen as agonists, measured via turbidimetry .
  • Positive inotropic activity in guinea pig atria to evaluate cardiac contractility enhancement .

Advanced Research Questions

Q. How can structural ambiguities in dihydropyridazinone derivatives be resolved using X-ray crystallography?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and intermolecular interactions. For example, the title compound exhibits a planar pyridazinone ring with a dihedral angle of 85.2° between the pyridazinone and p-tolyl groups. C–H···O interactions (2.52–2.60 Å) stabilize the crystal lattice, validated via R-factor analysis (R = 0.032) . Advanced refinements using SHELXL or OLEX2 software account for disorder or thermal motion .

Q. How do substituents on the aryl group influence pharmacological activity?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., -Cl) enhance vasorelaxant activity by increasing electrophilicity at the pyridazinone core, improving receptor binding .
  • Electron-donating groups (e.g., -CH3) reduce potency but improve metabolic stability. For example, 6-(4-methylphenyl) derivatives show longer half-lives in hepatic microsome assays compared to chloro-substituted analogs .
  • Data Contradiction : Some studies report conflicting results on inotropic activity due to variations in assay conditions (e.g., calcium concentration in buffer solutions) .

Q. What strategies optimize synthetic yield and purity for scaled-up production?

  • Methodological Answer :

  • Catalyst Screening : Ethanolic NaOEt vs. KOtBu alters reaction rates; NaOEt gives higher yields (75–82%) for aryl-substituted derivatives .
  • Solvent Optimization : Ethanol/water mixtures (9:1) improve recrystallization efficiency, reducing byproducts like unreacted aldehyde .
  • Temperature Control : Reactions maintained at 25°C minimize side reactions (e.g., aldol condensation) compared to elevated temperatures .

Q. How does Hirshfeld surface analysis elucidate intermolecular interactions in crystal structures?

  • Methodological Answer : Hirshfeld surfaces mapped with dnorm values identify close contacts (e.g., H···O, H···H). For 4-benzyl-6-phenyl analogs, H···O interactions (23.5% contribution) and π-π stacking (15.2%) dominate crystal packing. Fingerprint plots quantify interaction types, with sharp spikes at de + di ≈ 2.8 Å indicating hydrogen bonds .

Q. How are structure-activity relationships (SARs) developed for pyridazinone derivatives?

  • Methodological Answer :

  • Pharmacophore Modeling : 3D-QSAR studies identify critical regions (e.g., pyridazinone ring and p-tolyl group) responsible for binding to cardiac sarcoplasmic reticulum Ca²⁺-ATPase .
  • Bioisosteric Replacement : Replacing the 6-methyl group with bioisosteres like CF3 or NH2 modulates solubility and logP values, as validated in murine models .

Notes

  • Contradictions in Data : Discrepancies in pharmacological outcomes (e.g., EC50 values) may arise from differences in assay protocols (e.g., species-specific tissue preparations) .
  • Advanced Techniques : Synchrotron XRD and DFT calculations are recommended for resolving complex electron density maps or tautomeric equilibria .

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